molecular formula C7H8O2S2 B1460341 Ethyl 5-sulfanylthiophene-3-carboxylate CAS No. 1566962-85-3

Ethyl 5-sulfanylthiophene-3-carboxylate

Cat. No.: B1460341
CAS No.: 1566962-85-3
M. Wt: 188.3 g/mol
InChI Key: MMBFGVYNMPPBIV-UHFFFAOYSA-N
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Description

Ethyl 5-sulfanylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C7H8O2S2 and its molecular weight is 188.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-sulfanylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S2/c1-2-9-7(8)5-3-6(10)11-4-5/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBFGVYNMPPBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-sulfanylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C₇H₈O₂S₂
  • Molecular Weight : 188.27 g/mol
  • CAS Number : 1566962-85-3

This compound features a thiophene ring substituted with a sulfanyl group and an ethyl ester, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, particularly focusing on its potential as an anti-inflammatory agent and its interaction with specific biological targets.

Anti-inflammatory Properties

Recent studies have indicated that compounds with thiophene structures can exhibit anti-inflammatory properties. For instance, the inhibition of the enzyme 5-lipoxygenase (5-LO) is a common target for anti-inflammatory drugs. This compound may share similar mechanisms, although specific IC50 values for this compound are not yet established in the literature.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    • A study indicated that derivatives of thiophene compounds could inhibit 5-lipoxygenase effectively, suggesting that this compound might also possess similar inhibitory effects. The structure-activity relationship (SAR) analysis showed that substituents on the thiophene ring significantly influence potency against this enzyme .
  • Potential as a Kv3 Channel Activator :
    • Research into related compounds has identified potential applications in modulating potassium channels, particularly Kv3 channels, which are crucial in neuronal excitability and have implications in treating neurological disorders such as epilepsy and schizophrenia . While direct evidence for this compound is lacking, its structural relatives suggest a promising avenue for further investigation.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Inhibition of 5-lipoxygenaseAnti-inflammatory
Potential Kv3 channel activationModulation of neuronal excitability

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways involving thiophene derivatives. The presence of the sulfanyl group is critical for its biological activity, influencing both solubility and interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-sulfanylthiophene-3-carboxylate
Reactant of Route 2
Ethyl 5-sulfanylthiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.